

Technical Guide: 2-Bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 351003-61-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	2-Bromo-5-(trifluoromethyl)benzenesulfonamide
Compound Name:	de
Cat. No.:	B1303430

[Get Quote](#)

Disclaimer: Detailed experimental protocols, quantitative biological activity data, and specific mechanistic studies for **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** (CAS 351003-61-7) are not extensively available in peer-reviewed literature or public databases. This guide compiles the available data and presents a generalized, illustrative synthesis and potential areas of application based on the known properties of structurally related benzenesulfonamide derivatives. The experimental protocols provided are hypothetical and should be adapted and optimized by qualified personnel.

Introduction

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. The inclusion of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics suggest that **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** holds potential as a valuable intermediate in the synthesis of novel therapeutic agents and other specialty chemicals. This document provides a summary of its known properties and a technical overview of its potential synthesis and applications for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** are summarized in the table below.

Property	Value
CAS Number	351003-61-7
Molecular Formula	C ₇ H ₅ BrF ₃ NO ₂ S
Molecular Weight	304.08 g/mol
Appearance	Solid
Melting Point	185-189 °C
SMILES String	NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F
InChI Key	QEYFUGSQLUIFQY-UHFFFAOYSA-N

Illustrative Synthesis Protocol

While a specific, validated protocol for the synthesis of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** is not publicly documented, a plausible route involves the amination of the corresponding sulfonyl chloride. The following is a generalized, two-step experimental protocol based on standard organic chemistry methodologies.

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The precursor, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 2-bromo-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

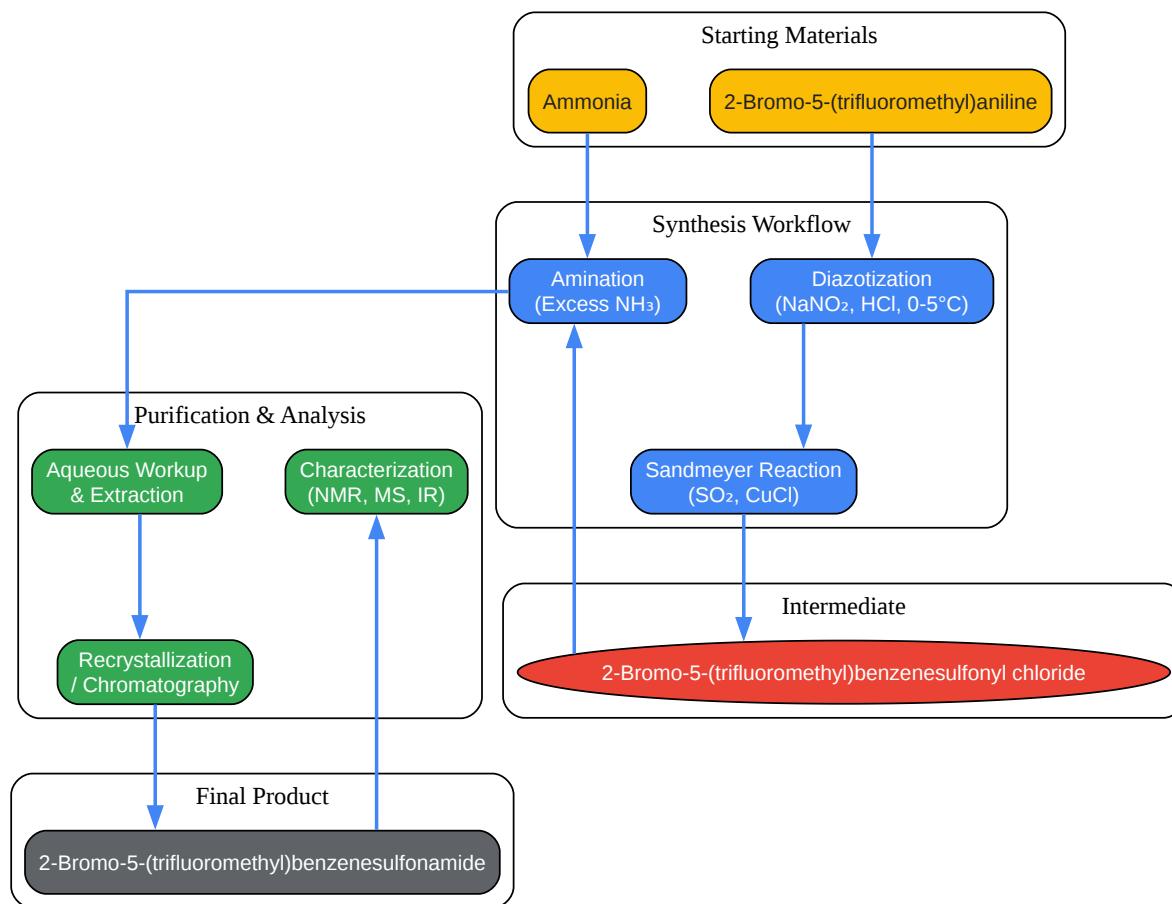
Materials:

- 2-Bromo-5-(trifluoromethyl)aniline
- Concentrated Hydrochloric Acid (HCl)

- Sodium Nitrite (NaNO_2)
- Sulfur Dioxide (SO_2) gas
- Copper(I) Chloride (CuCl)
- Glacial Acetic Acid
- Ice
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-bromo-5-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.
- Cool the solution to 0-5 °C using an ice-salt bath.
- Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of SO_2 in glacial acetic acid and add a catalytic amount of CuCl .
- Slowly add the cold diazonium salt solution to the SO_2/CuCl mixture. Vigorous gas evolution (N_2) will occur.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be purified by vacuum distillation or recrystallization.

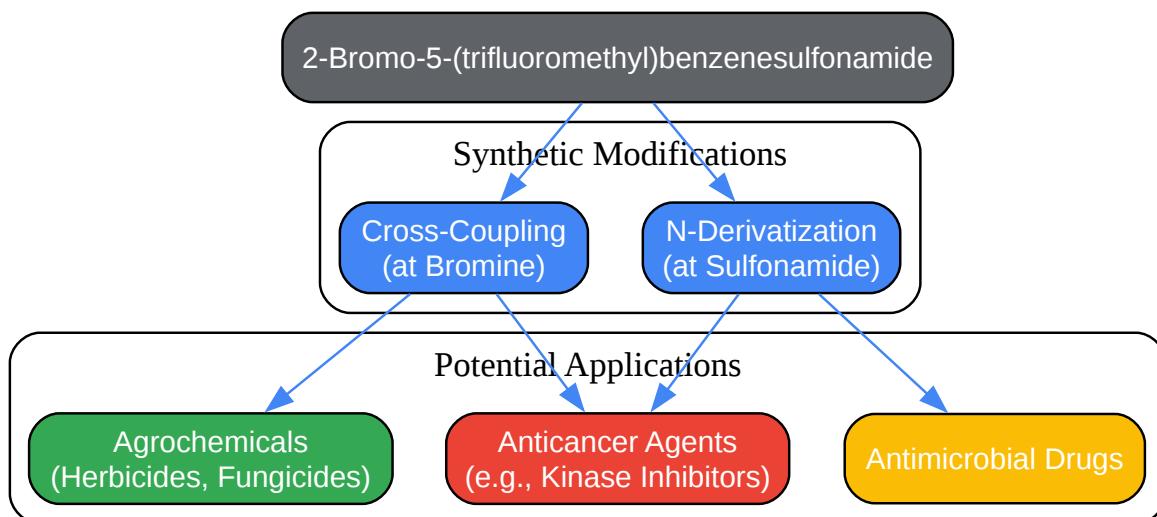

Step 2: Amination of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Materials:

- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- Ammonium Hydroxide (concentrated) or Ammonia gas
- Tetrahydrofuran (THF) or other suitable aprotic solvent
- Ice

Procedure:

- Dissolve 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent such as THF.
- Cool the solution in an ice bath.
- Slowly add an excess of concentrated ammonium hydroxide solution or bubble ammonia gas through the solution.
- Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Pour the reaction mixture into water to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- The crude **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).


[Click to download full resolution via product page](#)

Illustrative workflow for the synthesis of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide**.

Potential Biological Activities and Applications

While no specific biological activities have been reported for **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** itself, the structural motifs present suggest several areas of potential application in drug discovery.

- **Anticancer Research:** Benzenesulfonamide derivatives are known to act as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases and protein kinases. The trifluoromethyl group can enhance binding affinity and cell permeability, making this compound a candidate for elaboration into novel anticancer agents.
- **Antimicrobial Agents:** The sulfonamide core is the basis for sulfa drugs, a class of antibiotics. Novel sulfonamides are continually being explored to combat drug-resistant bacteria. This compound could serve as a starting point for the development of new antimicrobial agents.
- **Chemical Research:** As a functionalized building block, this compound is a versatile intermediate for organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity, while the sulfonamide group can be further derivatized.

[Click to download full resolution via product page](#)

Logical relationships of the core compound to potential applications.

Safety and Handling

The available Safety Data Sheet (SDS) indicates that **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** should be handled with care in a laboratory setting.[1]

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]
- Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires.[1]
- Stability: No data is available on chemical stability or reactivity.[1]
- Toxicological Information: No toxicological data is available.[1]
- Ecological Information: No ecological data is available.[1]

It is imperative to handle this compound in a well-ventilated fume hood and to consult the full Safety Data Sheet before use.

Conclusion

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a chemical intermediate with significant potential for use in drug discovery and fine chemical synthesis. While detailed studies on its properties and reactivity are lacking in the public domain, its structure, combining the versatile benzenesulfonamide core with a bromine handle for further functionalization and a trifluoromethyl group for enhanced biological properties, makes it an attractive building block for medicinal and materials chemists. Further research is warranted to fully elucidate its synthetic utility and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- To cite this document: BenchChem. [Technical Guide: 2-Bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 351003-61-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303430#2-bromo-5-trifluoromethyl-benzenesulfonamide-cas-number-351003-61-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com